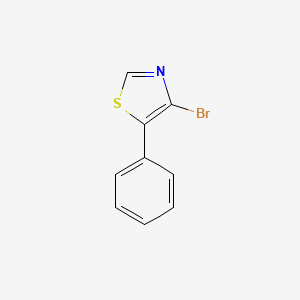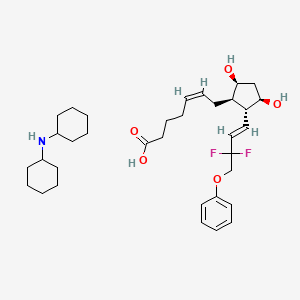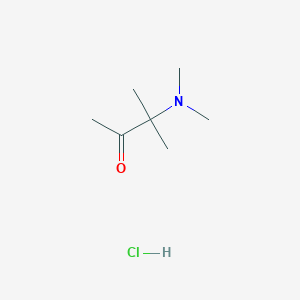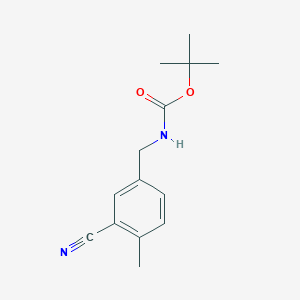
4-Ethyl-2-(trifluoromethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2-(trifluoromethoxy)aniline is an organic compound that features both an ethyl group and a trifluoromethoxy group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
For example, treating methyl 4-(N-hydroxyacetamido)benzoate with the Togni reagent II in the presence of cesium carbonate in chloroform at room temperature can yield the desired trifluoromethoxylated product .
Industrial Production Methods
Industrial production of 4-Ethyl-2-(trifluoromethoxy)aniline may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This could include continuous flow processes and the use of more robust catalysts to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-2-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Ethyl-2-(trifluoromethoxy)aniline has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoromethoxy group.
2-(Trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position.
4-(Trifluoromethoxy)aniline: Lacks the ethyl group present in 4-Ethyl-2-(trifluoromethoxy)aniline.
Uniqueness
This compound is unique due to the presence of both an ethyl group and a trifluoromethoxy group, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, lipophilicity, and overall reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H10F3NO |
|---|---|
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
4-ethyl-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C9H10F3NO/c1-2-6-3-4-7(13)8(5-6)14-9(10,11)12/h3-5H,2,13H2,1H3 |
Clave InChI |
UFUHWDCBGNIWOS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)N)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)






